(E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide
Description
This compound belongs to the acrylamide class, characterized by an (E)-configured α,β-unsaturated carbonyl system. Its structure includes a 2-chlorophenyl group attached to the α-position of the acrylamide and a 5-cyclopropyl-1-methylpyrazole moiety at the N-terminus. Its synthesis likely involves coupling (E)-3-(2-chlorophenyl)acrylic acid with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine via carbodiimide-mediated amidation, analogous to methods described for related compounds .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-21-16(13-6-7-13)10-14(20-21)11-19-17(22)9-8-12-4-2-3-5-15(12)18/h2-5,8-10,13H,6-7,11H2,1H3,(H,19,22)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFIZXUNWQCNA-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CC=C2Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide typically involves a multi-step process:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 5-cyclopropyl-1-methyl-1H-pyrazole moiety.
Attachment of the acrylamide group: The acrylamide group is introduced through a reaction involving the corresponding acrylamide derivative and the pyrazole intermediate.
Introduction of the chlorophenyl group: The final step involves the coupling of the 2-chlorophenyl group to the acrylamide-pyrazole intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide may involve:
Batch processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous flow synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acrylamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in biological systems, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Influencing signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Acrylamide Derivatives
Key structural variations among acrylamides include substituents on the phenyl ring, heterocyclic moieties, and N-terminal groups. Below is a comparative analysis:
Table 1: Structural Features of Selected Acrylamide Analogues
Physicochemical Properties
- Melting Points :
- Stereochemical Purity :
Implications of Structural Differences
- Heterocyclic Moieties : Pyrazole (target) vs. imidazoline (17h) affects electron density and H-bonding capacity—pyrazole is less basic but more lipophilic .
- N-Terminal Groups : The cyclopropane-pyrazole hybrid in the target may enhance metabolic stability compared to flexible chains (e.g., phenethyl in LQM445) .
Biological Activity
(E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide is a synthetic compound with a complex structure that incorporates an acrylamide backbone, a chlorophenyl group, and a cyclopropyl-substituted pyrazole moiety. This unique combination of functional groups suggests potential for diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Structural Characteristics
The structural formula of the compound enhances its lipophilicity due to the chlorophenyl group, which may improve cell membrane permeability. The pyrazole ring is known for its biological interactions, making this compound a candidate for pharmacological studies.
Biological Activity Overview
Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide exhibit various pharmacological effects. Computational models such as quantitative structure–activity relationship (QSAR) studies predict significant biological activity based on structural components.
Potential Pharmacological Effects
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Anticancer Activity : Similar pyrazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Analgesic Properties : The modulation of pain pathways through COX inhibition may contribute to analgesic effects.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activities of pyrazole derivatives, including those structurally related to (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide.
Table 1: Summary of Biological Activities in Related Pyrazole Derivatives
The mechanisms through which (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide exerts its biological effects likely involve:
- Inhibition of COX Enzymes : Similar compounds have demonstrated inhibitory activity against COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, resulting in cell cycle arrest and programmed cell death.
Q & A
Basic: What are the key synthetic steps and optimization strategies for synthesizing (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide?
Answer:
The synthesis typically involves:
Precursor Preparation :
- Synthesis of the pyrazole core: Cyclopropane-functionalized pyrazole derivatives are prepared via cyclocondensation of hydrazine derivatives with β-ketoesters under acidic conditions .
- Acrylation: The acrylamide backbone is introduced via coupling of 3-(2-chlorophenyl)acryloyl chloride with the pyrazole-methylamine intermediate under basic conditions (e.g., triethylamine in DMF) .
Optimization Strategies :
- Catalysts : Use of coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .
- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) ensures >95% purity .
Advanced: How can computational modeling resolve contradictions in predicted vs. observed biological activity data?
Answer:
Discrepancies between computational predictions (e.g., molecular docking) and experimental IC50 values can arise due to:
- Conformational Flexibility : The compound’s E-configuration and pyrazole rotation may alter binding poses. MD simulations (100 ns trajectories) can assess stability in target active sites .
- Solvent Effects : Implicit solvent models (e.g., Poisson-Boltzmann) improve docking accuracy by accounting for solvation entropy .
- Target Plasticity : If the protein structure is unresolved, homology modeling (Swiss-Model) paired with mutagenesis data can refine binding pocket predictions .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Peaks at δ 7.3–8.1 ppm (chlorophenyl aromatic protons), δ 6.5–7.2 ppm (acrylamide vinyl protons), and δ 1.0–2.5 ppm (cyclopropyl and methyl groups) confirm regiochemistry .
- Mass Spectrometry :
- High-resolution ESI-MS validates the molecular ion ([M+H]+) with <2 ppm error .
- HPLC :
Advanced: What experimental designs address low yields in the final coupling step?
Answer:
Low yields (<40%) in acrylamide coupling may stem from:
- Steric Hindrance : Bulky substituents on the pyrazole ring hinder nucleophilic attack. Solution: Use microwave-assisted synthesis (100°C, 30 min) to enhance reactivity .
- Competitive Side Reactions : Acylation of the pyrazole nitrogen. Mitigation: Protect reactive sites with Boc groups before coupling .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve solubility, while additives like DMAP accelerate amide bond formation .
Basic: What functional group transformations are feasible for structure-activity relationship (SAR) studies?
Answer:
Key modifications include:
- Acrylamide Double Bond : Hydrogenation (Pd/C, H2) yields the saturated analogue to assess rigidity’s role in bioactivity .
- Pyrazole Substitution : Electrophilic aromatic substitution (e.g., nitration at C4) introduces electron-withdrawing groups to modulate electronic effects .
- Cyclopropane Ring Opening : Acid-catalyzed ring-opening (H2SO4) generates linear alkyl chains to probe steric contributions .
Advanced: How do structural modifications impact pharmacokinetic properties like metabolic stability?
Answer:
- Cyclopropane Stability : The strained ring is prone to CYP450-mediated oxidation. Introducing electron-donating groups (e.g., -OCH3) on the pyrazole reduces metabolic clearance .
- LogP Optimization : Chlorophenyl groups increase lipophilicity (cLogP ~3.5). Adding polar sulfonamide moieties improves aqueous solubility (e.g., LogD7.4 <2) without compromising permeability .
- Plasma Protein Binding : SPR assays show >90% binding to human serum albumin. Reducing aromaticity (e.g., replacing thiophene with furan) decreases binding affinity .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 10 µM concentration .
- Cytotoxicity : MTT assays in cancer cell lines (IC50 determination over 72 hours) .
- Membrane Permeability : Caco-2 monolayer assays (Papp >1 × 10⁻6 cm/s indicates good absorption) .
Advanced: How can conflicting cytotoxicity data across cell lines be reconciled?
Answer:
Discrepancies may arise from:
- Cell-Specific Uptake : ABC transporter overexpression (e.g., MDR1) reduces intracellular accumulation. Verify via flow cytometry with fluorescent analogs .
- Off-Target Effects : RNA-seq profiling identifies unintended kinase targets. Counteract via selective inhibitor co-treatment .
- Metabolic Activation : Liver microsome assays reveal prodrug activation in certain cell types (e.g., CYP3A4-mediated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
